molecular formula C13H22N4O3 B11838784 tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B11838784
M. Wt: 282.34 g/mol
InChI Key: HPVBIRXBARAZIO-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a methyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules, which can influence the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its ability to interact with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N4O3/c1-9-8-16(12(18)20-13(3,4)5)6-7-17(9)11-15-14-10(2)19-11/h9H,6-8H2,1-5H3

InChI Key

HPVBIRXBARAZIO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NN=C(O2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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